

Technical Guide: Sourcing and Application of 2-Chloroquinolin-6-ol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Chloroquinolin-6-ol hydrochloride
CAS No.:	189362-46-7
Cat. No.:	B3248809

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Executive Summary

2-Chloroquinolin-6-ol (CAS: 577967-89-6) is a critical heterocyclic building block employed in the synthesis of "Type II" kinase inhibitors, antibacterial agents, and complex agrochemicals.^[1] ^[2] Its structural duality—offering an electrophilic handle at the C2 position (for S_NAr reactions) and a nucleophilic hydroxyl group at C6 (for etherification)—makes it a versatile scaffold for fragment-based drug discovery (FBDD).

Critical Sourcing Insight: While the free base (2-Chloroquinolin-6-ol) is widely available from catalog suppliers, the hydrochloride salt is rarely stocked as a shelf item due to the hydrolytic instability of the C2-chloro group under long-term acidic storage conditions. This guide recommends a strategy of sourcing the high-purity free base and performing an in-situ or immediate-use salt formation. This approach ensures maximum intermediate integrity and reproducibility.

Chemical Profile & Specifications

Before engaging suppliers, it is essential to define the material specifications to avoid common regioisomeric confusion (e.g., distinguishing from 2-chloro-6-hydroxyquinoxaline).

Property	Specification	Notes
IUPAC Name	2-Chloroquinolin-6-ol hydrochloride	
Common Name	2-Chloro-6-hydroxyquinoline HCl	
CAS (Free Base)	577967-89-6	Primary sourcing target
CAS (HCl Salt)	Not widely assigned	Custom synthesis often required
Molecular Formula	$C_9H_6ClNO[2] \cdot HCl$	MW: 216.06 g/mol (Salt)
Appearance	Pale yellow to beige solid	Darkening indicates oxidation
Solubility	DMSO, Methanol (High); Water (Moderate)	Salt form significantly improves aqueous solubility
pKa (Calc)	-8.6 (OH), -2.5 (Quinoline N)	

Sourcing Strategy & Vendor Qualification

The "Make vs. Buy" Decision Matrix

Most researchers should purchase the free base. Requesting the HCl salt directly often incurs a "custom synthesis" premium and lead time (4-6 weeks) for a simple step that can be performed in-house in 2 hours.

Validated Commercial Suppliers

The following suppliers are categorized by their utility in the drug development pipeline.

Tier 1: High-Fidelity Research Scale (mg to 10g)

Best for initial SAR screening and reference standards.

- Toronto Research Chemicals (TRC): High reliability for specific impurities and isotopic variants.
- LGC Standards: Excellent for analytical reference materials.[3]
- Apollo Scientific: Strong inventory of heterocyclic building blocks in the UK/EU.

Tier 2: Process & Scale-Up (10g to kg)

Best for batch production and pilot studies.

- Combi-Blocks: consistently stocks the free base (CAS 577967-89-6) with transparent pricing and purity data.
- BLD Pharm: Aggressive pricing for larger quantities; requires rigorous CoA verification.
- Enamine: While known for screening libraries, their building block catalog is the industry standard for diversity.

Quality Control: The "Red Flag" Impurities

When reviewing a Certificate of Analysis (CoA), scrutinize for:

- 2,6-Dichloroquinoline: Result of over-chlorination during synthesis. Inert to C6-modification.
- 6-Hydroxyquinolin-2(1H)-one: The hydrolysis product. This impurity is silent in some HPLC methods but kills SNAr reactivity.

Technical Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt

Objective: Generate 2-Chloroquinolin-6-ol HCl for improved solubility/stability in biological assays.

- Dissolution: Dissolve 10.0 g (55.7 mmol) of 2-Chloroquinolin-6-ol (Free Base) in 100 mL of anhydrous 1,4-dioxane or ethanol. Slight warming (40°C) may be required.

- Acidification: Dropwise add 1.1 equivalents (15.3 mL) of 4.0 M HCl in dioxane under vigorous stirring.
 - Note: Avoid aqueous HCl to prevent hydrolysis of the 2-Cl bond.
- Precipitation: A yellow precipitate will form immediately. Stir at 0°C for 30 minutes to complete crystallization.
- Isolation: Filter the solid under argon/nitrogen. Wash with cold diethyl ether (2 x 20 mL) to remove excess acid.
- Drying: Dry under high vacuum at 40°C for 4 hours.
 - Yield: Typically >95%.
 - Storage: Store in a desiccator at -20°C. Hygroscopic.

Protocol B: Analytical Validation (HPLC)

Objective: Separate the active scaffold from the hydrolyzed "dead" impurity.

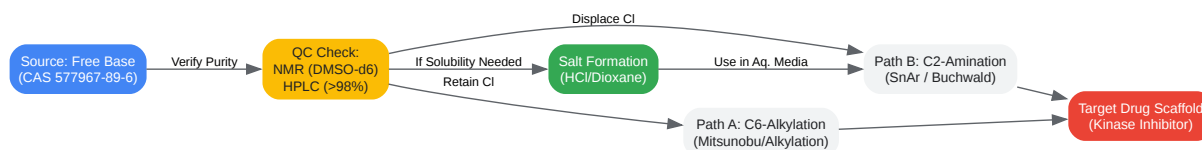
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 320 nm (quinoline specific).
- Retention Logic: The HCl salt will dissociate on-column; the peak corresponds to the protonated quinoline. The hydrolysis impurity (Quinolone) will elute earlier due to higher polarity.

Synthetic Utility & Pathways[4]

The 2-chloroquinolin-6-ol scaffold is a "bifunctional diver" allowing sequential functionalization.

Reaction Workflow Diagram

The following diagram illustrates the logical flow for sourcing and chemical modification.



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Caption: Workflow for sourcing, validation, and divergent synthesis using 2-Chloroquinolin-6-ol.

Key Synthetic Transformations

- C2-Displacement (SNAr): The 2-chloro position is activated by the ring nitrogen. Reaction with anilines (e.g., 3-chloro-4-fluoroaniline) in refluxing isopropanol or ethoxyethanol yields 2-aminoquinoline derivatives.
 - Catalysis: If the nucleophile is weak, Pd-catalyzed Buchwald-Hartwig amination is preferred over thermal SNAr to preserve the 6-OH group.
- C6-Etherification: The 6-OH is phenolic (pKa ~8.6). It can be selectively alkylated using alkyl halides and K_2CO_3 in DMF, or via Mitsunobu reaction, before displacing the 2-Cl atom to avoid side reactions.

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